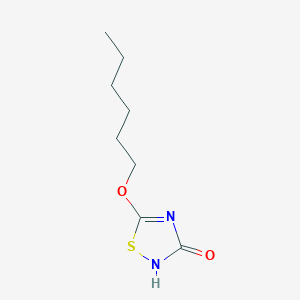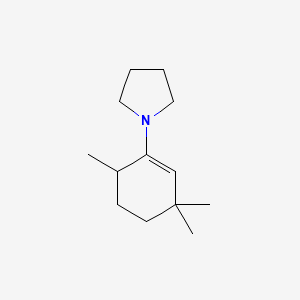![molecular formula C14H11ClN2O6S B14575228 Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- CAS No. 61154-64-1](/img/structure/B14575228.png)
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- is a complex organic compound that features a combination of aromatic and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- typically involves multiple steps, starting with the preparation of the 5-chloro-2-nitrophenyl precursor. This precursor can be synthesized through nitration of 5-chloro-2-nitroaniline. The subsequent steps involve sulfonylation and coupling reactions to introduce the phenylamino and acetic acid groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further functionalized aromatic compounds.
Scientific Research Applications
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (5-chloro-2-nitrophenyl)methyl ester
- Acetic acid, (2-chloro-5-nitrophenyl)methyl ester
- Acetic acid, (4-chloro-2-nitrophenyl)methyl ester
Uniqueness
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]- is unique due to the presence of both sulfonyl and phenylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61154-64-1 |
|---|---|
Molecular Formula |
C14H11ClN2O6S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H11ClN2O6S/c15-10-6-7-12(17(20)21)13(8-10)16(11-4-2-1-3-5-11)24(22,23)9-14(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
NMMXFVURFUFHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Cl)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)


![Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate](/img/structure/B14575199.png)
![Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14575201.png)




